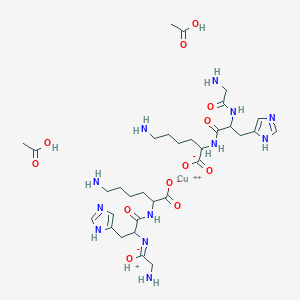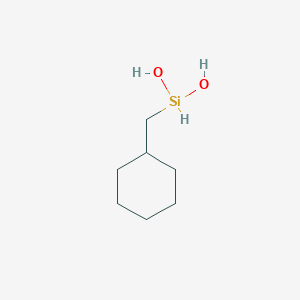
(Cyclohexylmethyl)silanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohexylmethyl)silanediol is an organosilicon compound with the molecular formula C7H16O2Si. It is a colorless to slightly yellow liquid with low volatility and is soluble in organic solvents . This compound is commonly used as an intermediate in the synthesis of other organosilicon derivatives and has applications in various industries, including the production of coatings, sealants, adhesives, and reinforcing materials .
Preparation Methods
(Cyclohexylmethyl)silanediol can be synthesized through the hydrolysis of cyclohexylmethylsilane. The reaction involves the addition of water to cyclohexylmethylsilane under appropriate conditions to yield this compound . The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.
Chemical Reactions Analysis
(Cyclohexylmethyl)silanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo substitution reactions with halogens to form halogenated silanes.
Condensation: It can undergo condensation reactions to form polysiloxanes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine . The major products formed from these reactions include silanols, siloxanes, silanes, and halogenated silanes .
Scientific Research Applications
(Cyclohexylmethyl)silanediol has several scientific research applications:
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl)silanediol involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, it forms silanols, which can further condense to form siloxanes. These reactions are facilitated by the presence of water and catalysts . The molecular targets and pathways involved include the formation of hydrogen bonds and the interaction with other silanol groups to form stable siloxane networks .
Comparison with Similar Compounds
(Cyclohexylmethyl)silanediol can be compared with other similar compounds such as:
Dimethylsilanediol: Similar in structure but with two methyl groups instead of a cyclohexyl and a methyl group.
Diphenylsilanediol: Contains two phenyl groups instead of a cyclohexyl and a methyl group.
Methylphenylsilanediol: Contains one methyl and one phenyl group instead of a cyclohexyl and a methyl group.
The uniqueness of this compound lies in its cyclohexyl group, which imparts different physical and chemical properties compared to its analogs .
Properties
IUPAC Name |
cyclohexylmethyl(dihydroxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c8-10(9)6-7-4-2-1-3-5-7/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLSLVUKGATGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C[SiH](O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
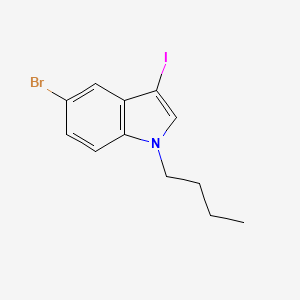
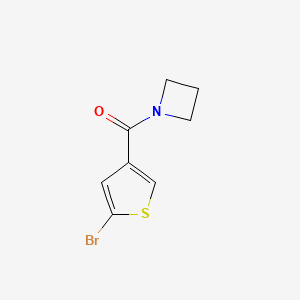
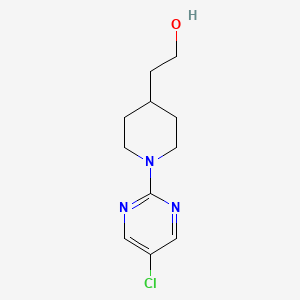
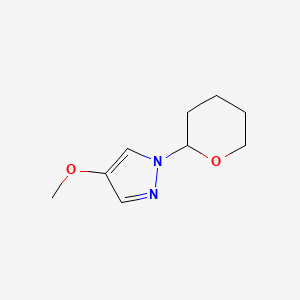
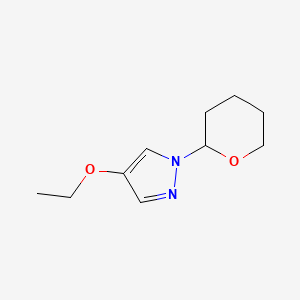
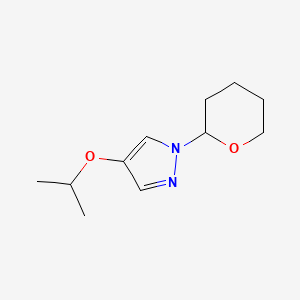
![4,5-Difluoro-3'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8199541.png)
![4,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8199545.png)
![4,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8199546.png)
![4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199549.png)
![3'-Chloro-4,5-difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B8199552.png)
![4,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199561.png)
![5-(Difluoromethoxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199580.png)
